In-Depth Technical Guide: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9)
In-Depth Technical Guide: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a sulfur-containing organic compound with the CAS number 136558-13-9. Its chemical structure, featuring a thioether linkage, suggests its primary application in the field of medicinal chemistry as a prodrug. This technical guide synthesizes the available information on this compound, focusing on its chemical properties and its potential role in glutathione-mediated bioactivation for targeted drug delivery. Due to the limited publicly available research on this specific molecule, this guide also discusses the general principles of thioether-based prodrugs to provide a theoretical framework for its application.
Chemical and Physical Properties
A summary of the known quantitative data for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
| Property | Value | Source(s) |
| CAS Number | 136558-13-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₂₄O₃S | Chemical Supplier Catalogs |
| Molecular Weight | 260.39 g/mol | Chemical Supplier Catalogs |
| Appearance | Light Yellow Oil | [1] |
| Boiling Point | 110-132 °C | [1] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Storage | Refrigerator | [1] |
Potential Application in Prodrug Development
Glutathione-Mediated Bioactivation
The presence of a tert-butyl thioether linkage is a key structural feature of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate. This functional group is known to be relatively stable under normal physiological conditions but can be cleaved in specific cellular environments, such as those with high concentrations of glutathione (GSH). This property is the basis for its potential use in prodrug activation studies.[2]
Glutathione is a tripeptide that plays a central role in cellular detoxification and redox homeostasis. Certain cancer cells exhibit elevated levels of glutathione, which can be exploited for targeted drug release. The proposed mechanism involves the nucleophilic attack of the thiolate group of glutathione on the thioether, leading to the cleavage of the bond and the release of a potentially active therapeutic agent.
Logical Workflow for Prodrug Activation
The following diagram illustrates the conceptual workflow of glutathione-mediated activation of a thioether-containing prodrug like Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate.
Caption: Conceptual workflow of glutathione-mediated prodrug activation.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for the synthesis or biological evaluation of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate are publicly available, this section provides a generalized, hypothetical protocol for the synthesis of a similar thioether compound. This is for illustrative purposes only and would require optimization for the target molecule.
General Synthesis of a Thioether Derivative
This hypothetical protocol is based on common organic synthesis methodologies for forming thioether bonds.
Materials:
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An appropriate electrophile containing the ethyl 2,2-dimethyl-4-oxopentanoate backbone with a leaving group (e.g., a halide) at the 5-position.
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tert-Butylthiol
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A suitable base (e.g., sodium hydride, potassium carbonate)
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Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
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To a solution of tert-butylthiol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the thiolate.
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Slowly add a solution of the electrophilic precursor to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Workflow Diagram for Hypothetical Synthesis:
Caption: Hypothetical workflow for the synthesis of a thioether compound.
Conclusion and Future Directions
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a compound with potential applications in the development of glutathione-responsive prodrugs. Its thioether linkage provides a chemical handle for targeted release in cellular environments with elevated glutathione levels, a characteristic of some cancer cells. However, a comprehensive understanding of its efficacy and mechanism of action is currently hindered by the lack of detailed published research.
Future research should focus on:
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The development and publication of a detailed and optimized synthesis protocol.
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Full characterization of the compound using modern analytical techniques, including NMR, HPLC, and mass spectrometry, and making this data publicly available.
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In vitro studies to confirm its stability in physiological buffers and its reactivity with glutathione.
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Conjugation of this molecule to a known cytotoxic agent and subsequent evaluation of the prodrug's efficacy and selectivity in cancer cell lines with varying glutathione levels.
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In vivo studies in animal models to assess the pharmacokinetics, biodistribution, and anti-tumor efficacy of prodrugs derived from this molecule.
By addressing these research gaps, the full potential of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate as a valuable building block in the design of next-generation targeted cancer therapies can be elucidated.
